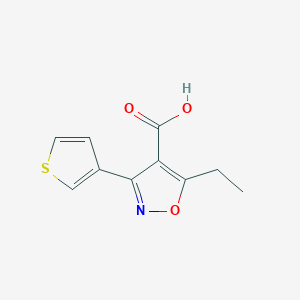
5-乙基-3-(噻吩-3-基)异恶唑-4-羧酸
描述
“5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid” is a compound that belongs to the isoxazole family . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It’s significant in the field of drug discovery due to its wide spectrum of biological activities and therapeutic potential .
Chemical Reactions Analysis
Isoxazole synthesis often involves a (3 + 2) cycloaddition reaction . In one method, five-membered heterocyclization was done by reacting an intermediate with hydroxylamine hydrochloride using a solvent mixture (DMF/i-PrOH, 4: 1) under microwaves at 90 °C for 30 min, followed by cleavage .科学研究应用
合成与表征
研究详细介绍了各种异恶唑和噻吩衍生物的合成和表征,展示了可应用于或适用于5-乙基-3-(噻吩-3-基)异恶唑-4-羧酸的方法。例如,具有潜在除草剂活性的噻吩衍生物的合成突出了与具有异恶唑和噻吩部分的化合物相关的化学反应和结构分析 (梁福波,2014 年)。类似地,制备和研究含噻吩化合物的抗菌和抗氧化特性 (K. Raghavendra 等人,2017 年) 提供了对结构相关化合物的潜在生物活性和应用的见解。
分子相互作用和效应
对噻吩衍生物 (A. Bettencourt-Dias 等人,2005 年) 的分子间力和官能团效应的研究提供了有关可能影响 5-乙基-3-(噻吩-3-基)异恶唑-4-羧酸 的性质和应用的分子相互作用的宝贵信息。了解这些相互作用对于开发具有所需物理和化学性质的材料和分子至关重要。
潜在应用
虽然 5-乙基-3-(噻吩-3-基)异恶唑-4-羧酸 的具体应用没有直接记录,但所探索的研究强调了类似化合物在各个领域的潜力。例如,合成具有有前途的抗菌和抗真菌活性的噻吩和异恶唑衍生物 (Y. Mabkhot 等人,2017 年) 表明可能的药物应用。此外,关于合成具有抗炎和镇痛特性的化合物的研究 (I. Fakhr 等人,2009 年) 表明这些化学结构在药物化学中的相关性。
未来方向
作用机制
Mode of Action
Isoxazoles are known to interact with their targets in various ways, often leading to changes in cellular processes .
Biochemical Pathways
Isoxazoles in general are known to affect various biochemical pathways, depending on their specific targets .
Result of Action
Isoxazoles in general have been found to have various biological activities, such as anticancer, antioxidant, antibacterial, and antimicrobial activity .
生化分析
Biochemical Properties
5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties . The compound binds to the active site of these enzymes, preventing the formation of essential cell wall components. Additionally, 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid interacts with proteins involved in inflammatory pathways, potentially reducing inflammation by inhibiting the activity of pro-inflammatory cytokines .
Cellular Effects
The effects of 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid on various cell types and cellular processes are profound. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death . In mammalian cells, the compound has been shown to modulate cell signaling pathways, particularly those involved in inflammation. By inhibiting pro-inflammatory cytokines, 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid can reduce inflammation and promote cell survival . Furthermore, it influences gene expression by downregulating genes associated with inflammation and upregulating anti-inflammatory genes .
Molecular Mechanism
At the molecular level, 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid exerts its effects through several mechanisms. It binds to the active sites of enzymes involved in bacterial cell wall synthesis, inhibiting their activity and preventing the formation of essential cell wall components . This binding interaction is highly specific, allowing the compound to effectively target bacterial cells without affecting mammalian cells. Additionally, 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid modulates the activity of transcription factors involved in inflammatory pathways, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid have been observed to change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Its long-term effects on cellular function can vary. In in vitro studies, prolonged exposure to 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid has been shown to maintain its antibacterial and anti-inflammatory properties . In in vivo studies, the compound’s effects on cellular function have been consistent, with no significant degradation observed over time .
Dosage Effects in Animal Models
The effects of 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial and anti-inflammatory effects without causing significant toxicity . At higher doses, some adverse effects have been observed, including mild gastrointestinal disturbances and liver enzyme elevation . These threshold effects highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with cytochrome P450 enzymes can also affect the metabolism of other drugs, potentially leading to drug-drug interactions . Additionally, 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid can influence metabolic flux by modulating the activity of key enzymes involved in metabolic pathways .
Transport and Distribution
Within cells and tissues, 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects . The localization and accumulation of 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid are crucial for its activity and function.
Subcellular Localization
The subcellular localization of 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications direct 5-Ethyl-3-(thiophen-3-yl)isoxazole-4-carboxylic acid to specific compartments within the cell, ensuring its proper localization and function . This subcellular localization is essential for the compound’s ability to modulate gene expression and enzyme activity effectively.
属性
IUPAC Name |
5-ethyl-3-thiophen-3-yl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-7-8(10(12)13)9(11-14-7)6-3-4-15-5-6/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAZODQIBFNBJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CSC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



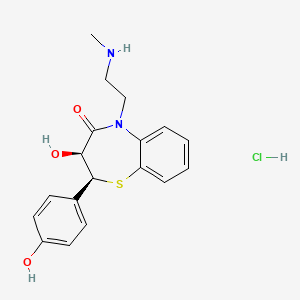
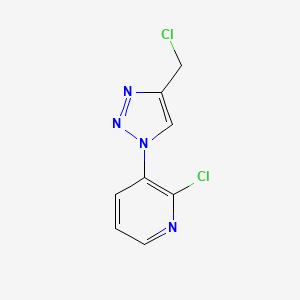
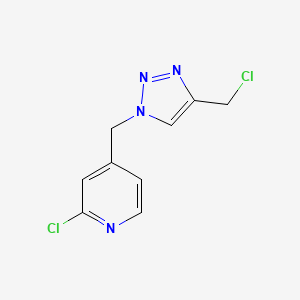
![3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1434328.png)




![1,1-Difluorospiro[2.5]octan-6-ol](/img/structure/B1434337.png)
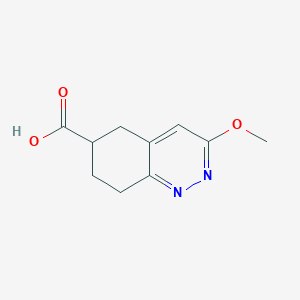
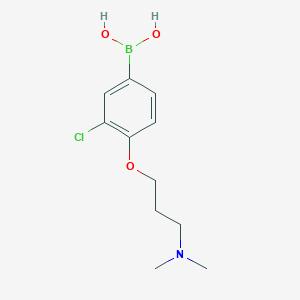
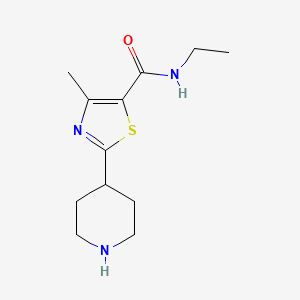
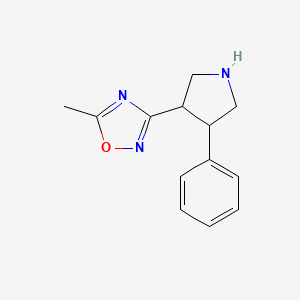
![Dispiro[3.1.3(6).1(4)]decane-2-carboxylic acid](/img/structure/B1434347.png)